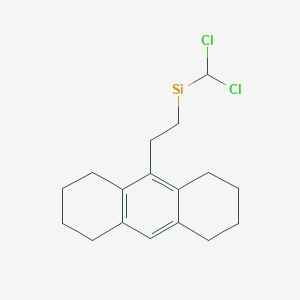![molecular formula C14H27O3P B12590630 4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane CAS No. 878043-82-4](/img/structure/B12590630.png)
4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Decyl-2,6,7-trioxa-1-phosphabicyclo[222]octane is a chemical compound that belongs to the class of phosphabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a phosphorus atom and three oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane typically involves the reaction of a decyl-substituted precursor with a phosphorus-containing reagent. One common method involves the use of phosphorus trichloride (PCl3) and a decyl alcohol derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as gas chromatography and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the reaction progress and verify the structure of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or phosphite derivatives.
Substitution: The compound can participate in substitution reactions where the decyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of functionalized phosphabicyclo compounds.
Wissenschaftliche Forschungsanwendungen
4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in drug delivery systems and as a component of pharmaceutical formulations.
Industry: In industrial applications, the compound is used as a flame retardant and as an additive in polymer production to enhance material properties.
Wirkmechanismus
The mechanism of action of 4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can catalyze various chemical reactions, including oxidation and reduction processes. In biological systems, the compound may interact with cellular components, leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: This compound has a similar bicyclic structure but with an ethyl group instead of a decyl group.
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Another similar compound with an isopropyl group.
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide: This compound contains a sulfur atom in place of one of the oxygen atoms.
Uniqueness
4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane is unique due to its longer decyl chain, which can influence its physical and chemical properties. The decyl group may enhance the compound’s hydrophobicity and affect its interactions with other molecules. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Eigenschaften
CAS-Nummer |
878043-82-4 |
|---|---|
Molekularformel |
C14H27O3P |
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
4-decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H27O3P/c1-2-3-4-5-6-7-8-9-10-14-11-15-18(16-12-14)17-13-14/h2-13H2,1H3 |
InChI-Schlüssel |
AUEJXMFTSCFJAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC12COP(OC1)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
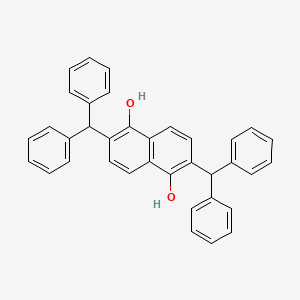
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)
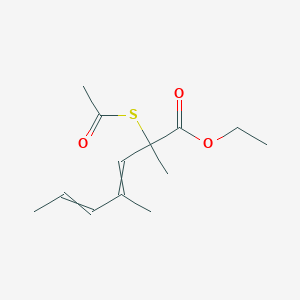
![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)

![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)
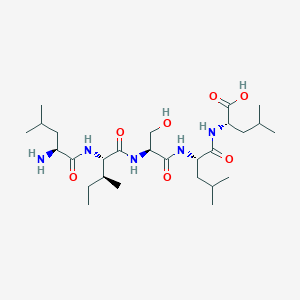
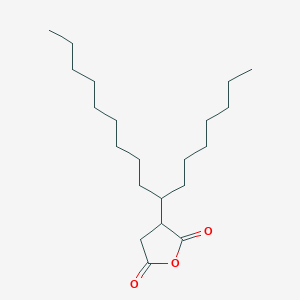
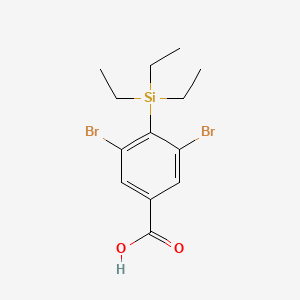

![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
